2-Bromo-5-iodo-3-methylpyrazine
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Overview
Description
2-Bromo-5-iodo-3-methylpyrazine is a heterocyclic organic compound with the molecular formula C5H4BrIN2. It is a derivative of pyrazine, characterized by the presence of bromine and iodine atoms at the 2nd and 5th positions, respectively, and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-3-methylpyrazine typically involves halogenation reactions. One common method is the sequential halogenation of 3-methylpyrazine. Initially, 3-methylpyrazine undergoes bromination to form 2-bromo-3-methylpyrazine. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-3-methylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced with aryl or alkyl groups using palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are commonly used in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyrazine derivatives, while nucleophilic substitution can introduce different functional groups at the bromine or iodine positions .
Scientific Research Applications
2-Bromo-5-iodo-3-methylpyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of probes and sensors for biological studies.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-3-methylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyrazine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodo-5-methylpyrazine: Lacks the bromine atom, which can affect its reactivity and applications.
2-Bromo-3-methylpyrazine: Lacks the iodine atom at the 5th position, influencing its chemical behavior.
Uniqueness
2-Bromo-5-iodo-3-methylpyrazine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations.
Properties
Molecular Formula |
C5H4BrIN2 |
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Molecular Weight |
298.91 g/mol |
IUPAC Name |
2-bromo-5-iodo-3-methylpyrazine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 |
InChI Key |
PQUZWLQAESECMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)I |
Origin of Product |
United States |
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